molecular formula C7H9N3O3S B183762 2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-YL)thio]propanoic acid CAS No. 532954-30-6

2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-YL)thio]propanoic acid

Cat. No.: B183762
CAS No.: 532954-30-6
M. Wt: 215.23 g/mol
InChI Key: UBNNYFRYBPPHFY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that this compound is a derivative of aspartic acid , which plays a crucial role in the biosynthesis of proteins and certain neurotransmitters.

Mode of Action

It has been reported that a similar compound, a ureido-pyrimidone based aspartic acid derivative, exhibits ph-responsive self-assembling behavior in an aqueous solution due to the aspartic acid moieties . This suggests that 2-((6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio)propanoic acid may interact with its targets in a similar manner, potentially altering their function or structure in response to changes in pH.

Pharmacokinetics

As a small molecule with a molecular weight of 21523 , it’s likely to have good bioavailability and be well-absorbed in the body.

Result of Action

It’s known that similar compounds have shown substantial antiviral activity , suggesting that this compound may also have potential therapeutic applications.

Action Environment

The action of 2-((6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio)propanoic acid can be influenced by various environmental factors. For instance, the pH-responsive behavior of similar compounds suggests that changes in pH could significantly affect the compound’s action . Additionally, the compound’s stability and efficacy could be influenced by factors such as temperature and the presence of other substances in the environment.

Properties

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c1-3(6(12)13)14-7-9-4(8)2-5(11)10-7/h2-3H,1H3,(H,12,13)(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNNYFRYBPPHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NC(=CC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378261
Record name 2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532954-30-6
Record name 2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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